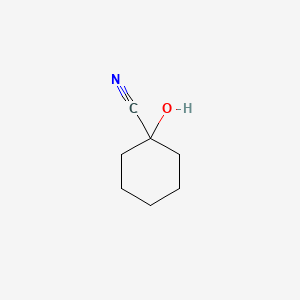
Etioporphyrin I
Übersicht
Beschreibung
Etioporphyrin I is a type of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are characterized by their large, stable, and aromatic macrocyclic structure, which consists of four pyrrole rings interconnected by methine bridges. This compound, specifically, is a derivative of protoporphyrin with methyl and ethyl groups at the β positions of each pyrrole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Etioporphyrin I can be synthesized through several methods. One common approach involves the condensation of tripyrranes with 2,5-diformylpyrroles. Another method is the acid-catalyzed condensation of α-free dipyrromethanes with aldehydes to form porphyrinogens, which are then chemically oxidized to obtain porphyrins .
Industrial Production Methods: Industrial production of porphyrins, including this compound, often involves the Adler-Longo method, which uses benzaldehyde and pyrrole in the presence of an acid catalyst. This method, while low-yielding, is prized for its simplicity and applicability for large-scale preparation .
Analyse Chemischer Reaktionen
Types of Reactions: Etioporphyrin I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metalloporphyrins.
Reduction: Reduction reactions can modify the porphyrin ring, altering its electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the porphyrin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenated solvents and catalysts like trifluoroacetic acid.
Major Products: The major products formed from these reactions include various metalloporphyrins, which have different metals coordinated to the central nitrogen atoms of the porphyrin ring .
Wissenschaftliche Forschungsanwendungen
Etioporphyrin I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of porphyrins.
Biology: this compound is used to investigate the role of porphyrins in biological systems, including their function in hemoglobin and chlorophyll.
Wirkmechanismus
The mechanism of action of Etioporphyrin I involves its ability to interact with light and generate reactive oxygen species. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted tissues. The molecular targets and pathways involved include the cellular membranes and various biomolecules that are susceptible to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
- Protoporphyrin IX
- Hematoporphyrin
- Chlorophyll
- Phthalocyanine
Etioporphyrin I’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHKQAQSTVZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-71-5 | |
| Record name | 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)


